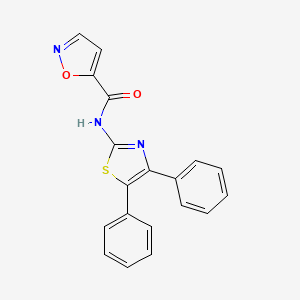

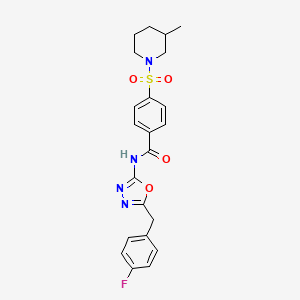

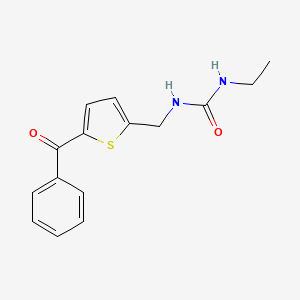

![molecular formula C13H19ClN2 B2991268 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline CAS No. 1226259-88-6](/img/structure/B2991268.png)

4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación

Synthetic Chemistry and Material Science Applications

4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline and its derivatives play a significant role in synthetic chemistry, serving as precursors or intermediates in the synthesis of complex organic compounds, polymers, and materials with novel properties.

Polyaniline and Polypyrrole Synthesis : The compound is involved in the oxidative polymerization of aniline and pyrrole, leading to the production of conducting polymers. These polymers, such as polyaniline and polypyrrole, exhibit significant electrical conductivity and are used in various applications, including sensors, batteries, and electrochromic devices (Blinova et al., 2007).

Corrosion Inhibition : Derivatives of this compound, such as 4‐Chloro‐N‐(pyridin‐2‐ylmethyl)aniline, have been synthesized and tested as corrosion inhibitors. These compounds demonstrate high efficiency in protecting metals against corrosion in acidic mediums, making them valuable for industrial applications (Fernandes et al., 2019).

Antileishmanial Activity : Research into the antileishmanial properties of pyrazolopyridine derivatives synthesized from 4-chloro-1H-pyrazolo[3,4-b]pyridine and various aniline derivatives has shown promising results. These compounds were tested against Leishmania amazonensis, with some derivatives exhibiting significant activity, highlighting potential applications in developing new antileishmanial drugs (Mello et al., 2004).

Crystal Engineering : The structural flexibility of anilines, including derivatives of this compound, is utilized in crystal engineering to develop materials with potential nonlinear optical (NLO) applications. The ability to form various supramolecular structures through hydrogen bonding and π-π interactions enables the design of materials with desirable optical and electronic properties (Zaman et al., 2001).

Direcciones Futuras

The future directions for research on “4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline” could involve further exploration of its synthesis, chemical reactions, and biological activity. The pyrrolidine ring, which is a part of this compound, is a versatile scaffold for novel biologically active compounds .

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple pathways .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

4-chloro-N-(3-pyrrolidin-1-ylpropyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c14-12-4-6-13(7-5-12)15-8-3-11-16-9-1-2-10-16/h4-7,15H,1-3,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMAVDJZGULKIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCNC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

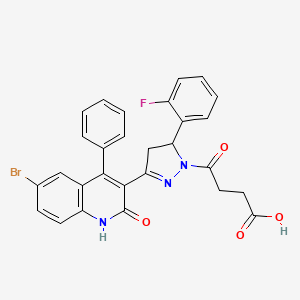

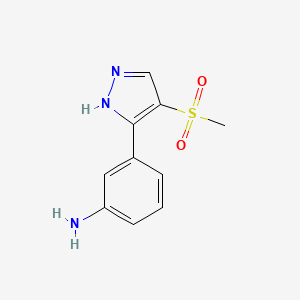

![8-(2-Chloro-4-fluorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2991188.png)

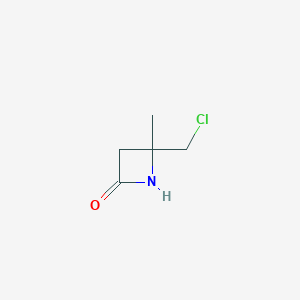

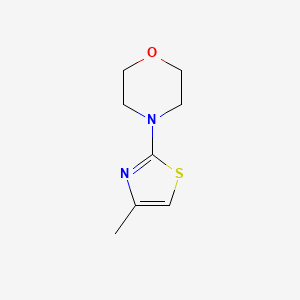

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2991192.png)

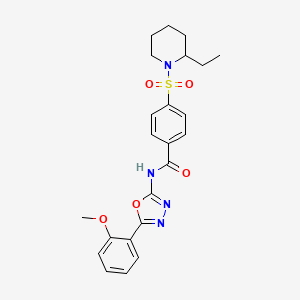

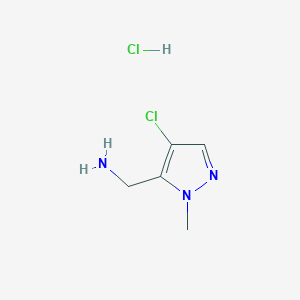

![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(quinoxalin-2-yl)methanone](/img/structure/B2991194.png)

![4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2991202.png)